L-Serine (13C3; 15N) is a non-essential amino acid that plays a crucial role in various biological processes. This isotopically labeled form of L-Serine contains three carbon-13 isotopes and one nitrogen-15 isotope, making it valuable for research and applications in metabolic studies, protein synthesis, and neurobiology. L-Serine is primarily involved in the synthesis of proteins, neurotransmitters, and other biomolecules, contributing to cellular functions and signaling pathways.
L-Serine is naturally found in various food sources, including meat, dairy products, soybeans, nuts, and eggs. It can also be synthesized endogenously from other amino acids such as glycine and threonine through enzymatic reactions. The isotopically labeled variant, L-Serine (13C3; 15N), is typically produced through chemical synthesis or microbial fermentation techniques that incorporate the stable isotopes during the synthesis process.
L-Serine is classified as a polar amino acid due to its hydroxyl group (-OH), which allows it to participate in hydrogen bonding. It is categorized under the group of amino acids that are involved in the biosynthesis of neurotransmitters and phospholipids. The specific labeling with carbon-13 and nitrogen-15 allows for advanced tracking and imaging techniques in metabolic studies.
The synthesis of L-Serine (13C3; 15N) can be achieved through several methods:
The choice of synthesis method often depends on the desired purity, yield, and scale of production. Chemical synthesis may offer high purity but can be complex and costly. In contrast, microbial fermentation may be more sustainable and scalable but requires careful control of growth conditions.
The molecular formula for L-Serine is C3H7NO3. The structure includes a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydroxymethyl group (-CH2OH), and a hydrogen atom. The incorporation of carbon-13 isotopes into the structure occurs at specific carbon positions.
L-Serine participates in several biochemical reactions:
These reactions are catalyzed by specific enzymes under physiological conditions. For example, serine racemase catalyzes the conversion between L-serine and D-serine, which plays a role in neurotransmission.
L-Serine acts as a precursor for several important biomolecules:
Studies have shown that alterations in L-serine levels can affect neuronal function and are linked to various neurological disorders.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy can be used to analyze the structural integrity and confirm the presence of isotopes within L-serine (13C3; 15N).
L-Serine (13C3; 15N) has several scientific uses:
L-Serine-(¹³C₃;¹⁵N) serves as a foundational tracer for quantifying metabolic fluxes in living organisms due to its strategically placed isotopic labels. The compound features uniform ¹³C labeling at all three carbon positions and ¹⁵N at the amino group, creating a distinct +4 Da mass shift relative to unlabeled serine. This design enables precise tracking of serine-derived carbon and nitrogen atoms through complex biochemical networks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1] [4].
The tracer’s utility stems from two key properties:
Table 1: Tracer Performance in Metabolic Flux Studies
Parameter | L-Serine-(¹³C₃;¹⁵N) | Standard Serine |
---|---|---|
Mass shift (Da) | +4 | 0 |
NMR signal enhancement | >100-fold | Baseline |
Isotopic purity (¹³C/¹⁵N) | ≥98% | Natural abundance |
Detection limit in MS (μM) | 0.1 | 10 |
In cancer metabolism studies, continuous infusion of L-Serine-(¹³C₃;¹⁵N) in xenograft models has revealed compartment-specific serine utilization. The tracer demonstrated that mitochondrial serine contributes disproportionately to glycine and one-carbon units compared to cytosolic pools. These findings resolved longstanding controversies about subcellular metabolic channeling [1] [5]. Recent advances combine this tracer with hyperpolarized ¹³C-NMR to achieve real-time flux measurements in living tissues, capturing transient metabolic states undetectable with conventional methods [1].
The folate cycle’s complexity—where serine serves as the primary carbon donor—demands tracers that can track atom-specific transitions. L-Serine-(¹³C₃;¹⁵N) enables simultaneous monitoring of three flux branches:
When the β-carbon of L-Serine-(¹³C₃;¹⁵N) transfers to tetrahydrofolate (THF), it generates ⁵,¹⁰-methylene-THF and glycine. The ¹³C label subsequently appears in methionine methyl groups (via methionine synthase), thymidylate (thymidylate synthase), and purine rings [1] [4]. This labeling pattern revealed kinetic differences between human and bacterial serine palmitoyltransferase (SPT), explaining why human SPT shows 3-fold higher affinity for serine than bacterial orthologs—a critical insight for antimicrobial development [3].
Table 2: Key Findings in Folate Cycle Analysis Using L-Serine-(¹³C₃;¹⁵N)
Biological System | Discovery | Method |
---|---|---|
Hepatocytes | 40% of methyl groups derive from serine β-carbon | GC-MS of labeled SAM |
Neural stem cells | Serine-derived glycine fuels mitochondrial C1 units | ¹³C fluxomics |
Sphingomonas paucimobilis | Bacterial SPT has lower serine affinity than human | Kinetic isotope effects |
In cancer models, the tracer exposed metabolic vulnerabilities: Many tumors exhibit >50% higher serine-to-formate conversion than normal tissues. This flux correlates with PHGDH amplification and creates a therapeutic dependency on serine-driven one-carbon metabolism [1] [4]. Researchers have leveraged this dependency to develop inhibitors targeting serine hydroxymethyltransferase (SHMT), validated using isotopic tracing of nucleotide labeling patterns.
The true power of L-Serine-(¹³C₃;¹⁵N) emerges when combined with multi-omics platforms. This integration enables quantitative mapping of metabolic networks by correlating flux data with transcriptional regulation and protein expression. A standardized workflow involves:
In integrative studies, flux data from L-Serine-(¹³C₃;¹⁵N) tracing constrains genome-scale metabolic models (GEMs). For example, when pancreatic cancer cells were treated with serine-deprivation, flux analysis revealed compensatory glycine cleavage system upregulation. This finding was validated through correlative proteomics showing 4.5-fold increased GCSH protein expression [5] [6].
Machine learning algorithms now leverage such multi-omics datasets to predict metabolic vulnerabilities. A recent neural network trained on L-Serine-(¹³C₃;¹⁵N) flux data accurately forecasted that PHGDH-inhibited cells would increase glucose-to-serine flux—a prediction confirmed experimentally. These models incorporate:
Table 3: Multi-Omics Integration Applications
Application | Data Input | Biological Insight |
---|---|---|
Cancer subtyping | Serine flux + RNA-seq | Identification of serine-addicted tumors |
Drug mechanism analysis | ¹³C labeling + phosphoproteomics | SHMT2 inactivation via phosphorylation |
Microbial consortia mapping | ¹⁵N tracing + metagenomics | Cross-species serine exchange networks |
The future lies in dynamic multi-omics: Combining L-Serine-(¹³C₃;¹⁵N) pulse-chase experiments with single-cell transcriptomics to resolve metabolic heterogeneity. Early applications in neuroscience revealed distinct serine utilization patterns between neuronal and glial cells, explaining regional vulnerabilities in serine deficiency disorders [5] [6].
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